Cas no 72698-24-9 (2H-Pyran-4,6-dicarboxylicacid, 2-oxo-)

2H-Pyran-4,6-dicarboxylicacid, 2-oxo- 化学的及び物理的性質
名前と識別子
-
- 2H-Pyran-4,6-dicarboxylicacid, 2-oxo-
- 6-oxopyran-2,4-dicarboxylic acid
- alpha-pyrone-4,6-dicarboxylic acid
- 2-Oxo-2H-pyran-4,6-dicarboxylic acid
- InChI=1/C7H4O6/c8-5-2-3(6(9)10)1-4(13-5)7(11)12/h1-2H,(H,9,10)(H,11,12
- Q27102682
- pyrone-4,6-dicarboxylic acid
- 0GZ
- SCHEMBL1843937
- CHEBI:17872
- 72698-24-9
- 2-pyrone-4,6-dicarboxylic acid
- C03671
- 2H-Pyran-4,6-dicarboxylic acid, 2-oxo-
- DTXSID50222997
- 6-Oxo-6H-pyran-2,4-dicarboxylic acid
- 2-oxo-2H-pyran-4,6-dicarboxylicacid
-
- インチ: InChI=1S/C7H4O6/c8-5-2-3(6(9)10)1-4(13-5)7(11)12/h1-2H,(H,9,10)(H,11,12)
- InChIKey: VRMXCPVFSJVVCA-UHFFFAOYSA-N
- ほほえんだ: OC(=O)c1cc(oc(=O)c1)C(O)=O
計算された属性
- せいみつぶんしりょう: 184.00072
- どういたいしつりょう: 184.00078784g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 348
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): -0.2
- トポロジー分子極性表面積: 101Ų
じっけんとくせい
- PSA: 100.9
2H-Pyran-4,6-dicarboxylicacid, 2-oxo- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD644884-1g |
2-Oxo-2H-pyran-4,6-dicarboxylic acid |
72698-24-9 | 97% | 1g |
¥4519 | 2021-08-03 | |
Ambeed | A414506-1g |
2-Oxo-2H-pyran-4,6-dicarboxylic acid |
72698-24-9 | 97% | 1g |
$576.00 | 2021-07-07 |
2H-Pyran-4,6-dicarboxylicacid, 2-oxo- 関連文献
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
2H-Pyran-4,6-dicarboxylicacid, 2-oxo-に関する追加情報
2H-Pyran-4,6-dicarboxylic acid, 2-oxo- (CAS No. 72698-24-9)
2H-Pyran-4,6-dicarboxylic acid, 2-oxo- (CAS No. 72698-24-9) is a versatile organic compound with a unique chemical structure that has garnered significant attention in various scientific and industrial applications. This compound belongs to the class of pyran derivatives, which are six-membered cyclic ethers with one oxygen atom. The presence of two carboxylic acid groups at the 4 and 6 positions of the pyran ring, along with the ketone group at the 2-position, imparts this compound with distinctive chemical properties and reactivity.
The chemical structure of 2H-Pyran-4,6-dicarboxylic acid, 2-oxo- is characterized by a conjugated system that facilitates its participation in various chemical reactions. Recent studies have highlighted its potential as a building block in organic synthesis, particularly in the construction of bioactive molecules and advanced materials. The compound's ability to undergo nucleophilic addition and condensation reactions makes it an invaluable precursor in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.
One of the most notable applications of CAS No. 72698-24-9 is in the field of drug development. Researchers have utilized this compound to design and synthesize bioactive molecules targeting various therapeutic areas, including cancer, inflammation, and infectious diseases. For instance, recent studies have demonstrated its role in the synthesis of inhibitors for key enzymes involved in cancer progression. The compound's structural flexibility allows for easy functionalization, enabling the creation of molecules with enhanced pharmacokinetic profiles.
In addition to its role in pharmaceuticals, 2H-Pyran-4,6-dicarboxylic acid, 2-oxo- has found applications in materials science. Its ability to form stable polymers and cross-linked networks has led to its use in the development of advanced coatings, adhesives, and biomaterials. Recent advancements in polymer chemistry have leveraged this compound to create materials with tailored mechanical properties and biocompatibility.
The synthesis of CAS No. 72698-24-9 involves a series of well-established organic reactions. A common approach includes the oxidation of dihydroxy pyran derivatives followed by carboxylation at specific positions. Researchers have optimized these methods to achieve high yields and purity levels, ensuring scalability for industrial applications.
From an environmental standpoint, 2H-Pyran-4,6-dicarboxylic acid, 2-oxo- exhibits favorable biodegradation properties under aerobic conditions. This makes it an eco-friendly choice for applications where sustainability is a priority. Ongoing research is focused on enhancing its biodegradability further while maintaining its functional properties.
In conclusion, CAS No. 72698-24-9, or 2H-Pyran-4,6-dicarboxylic acid, 2-oxo-, stands as a testament to the ingenuity of modern organic chemistry. Its diverse applications across pharmaceuticals, materials science, and industrial synthesis underscore its importance as a key building block in contemporary research and development efforts.
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